Diltiazem

描述

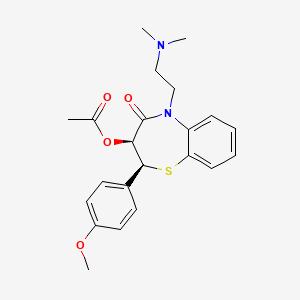

Structure

3D Structure

属性

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022940 | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder | |

CAS No. |

56209-45-1, 42399-41-7 | |

| Record name | dl-cis-Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diltiazem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187-188, 212 °C (decomposes), 231 °C | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

合成路线和反应条件: 地尔硫卓可以通过多步合成过程合成,涉及各种化学中间体的反应。 一种常见的合成路线涉及 2-(二甲基氨基)乙基氯化物与 2-(4-甲氧基苯基)硫代乙酸的缩合反应形成中间体,然后将其环化生成地尔硫卓 .

工业生产方法: 在工业环境中,盐酸地尔硫卓通过将地尔硫卓溶解于水,然后加入盐酸形成盐酸盐来制备。 然后过滤、浓缩和结晶溶液,以获得纯净的盐酸地尔硫卓 .

化学反应分析

反应类型: 地尔硫卓会经历各种化学反应,包括水解、氧化和还原。 一个值得注意的反应是在酸性或碱性条件下,地尔硫卓水解生成去乙酰地尔硫卓 .

常用试剂和条件:

水解: 酸性或碱性条件

氧化: 过氧化氢等氧化剂

还原: 硼氢化钠等还原剂

主要产物:

去乙酰地尔硫卓: 通过水解形成

N-去甲基地尔硫卓: 通过 N-去甲基化形成

科学研究应用

Cardiovascular Applications

Hypertension Management

Diltiazem effectively lowers blood pressure in patients with essential hypertension. A significant study, the NORDIL trial, demonstrated that this compound reduced both systolic and diastolic blood pressure significantly compared to diuretics and beta-blockers. Specifically, the reduction in diastolic blood pressure was 20.3 mmHg in the this compound group versus 18.7 mmHg in the diuretic/beta-blocker group, with a notable 25% reduction in fatal and non-fatal strokes observed in hypertensive patients treated with this compound .

Angina Pectoris

this compound is utilized for treating stable, unstable, and variant angina. It works by increasing coronary blood flow and decreasing myocardial oxygen consumption. Clinical studies have shown that this compound improves exercise tolerance in patients with chronic stable angina by reducing heart rate and contractility .

Atrioventricular Block

Recent case studies highlight this compound's effectiveness in treating complete atrioventricular block caused by coronary artery spasm. Administration of intravenous this compound restored sinus rhythm and relieved chest pain in a patient with this condition .

Off-Label Uses

Cluster Headaches and Migraines

this compound has been prescribed off-label for the prophylaxis of cluster headaches and migraines. Research indicates that calcium channel blockers may help manage these conditions by modulating vascular responses .

Cocaine Cravings

Emerging studies suggest that this compound may reduce cocaine cravings in animal models, potentially due to its effects on dopaminergic signaling pathways in the brain .

Adverse Effects and Rare Reactions

While this compound is generally well-tolerated, it can cause adverse effects such as photosensitivity and hyperpigmentation. A case report documented a rare instance of photosensitivity in an elderly patient, emphasizing the need for awareness regarding this potential reaction .

Research and Drug Repurposing

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic profile indicates that it is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which can influence its interactions with other medications . Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.

Data Summary Table

作用机制

地尔硫卓通过阻断心肌和血管平滑肌细胞中的 L 型钙通道发挥作用。这种抑制减少了去极化过程中钙离子的流入,从而导致平滑肌松弛和血管扩张。 细胞内钙离子浓度的降低降低了心肌收缩力和氧气需求,从而缓解心绞痛症状并降低血压 .

类似化合物:

维拉帕米: 另一种钙通道阻滞剂,具有类似的作用机制,但化学结构不同。

氨氯地平: 一种二氢吡啶类钙通道阻滞剂,主要作用于血管平滑肌.

比较:

地尔硫卓与维拉帕米: 两种化合物都抑制心肌和血管平滑肌细胞中的钙离子流入,但地尔硫卓对心脏和血管组织的中间特异性,而维拉帕米主要针对心肌.

地尔硫卓与氨氯地平: 地尔硫卓和氨氯地平都导致血管扩张,但氨氯地平的半衰期更长,主要影响血管平滑肌,使其更适合长期控制血压.

地尔硫卓独特的中间特异性和其靶向心脏和血管平滑肌的能力使其成为治疗各种心血管疾病的多功能有效治疗剂。

相似化合物的比较

Table 1: Potency of Selected this compound Analogues

| Compound | Relative Potency vs. This compound | IC₅₀ (µM) |

|---|---|---|

| 6hi | 611x more potent | 0.00018 |

| 6b | 117x less potent | 12.87 |

| 7h | 7x less potent | 0.77 |

Comparison with Other Calcium Channel Blockers

Verapamil and Nifedipine

- Antiaggregatory Effects :

- In human platelet-rich plasma (PRP), this compound (IC₅₀ = 46 µM) is more potent than verapamil (IC₅₀ = 72 µM) and nifedipine (IC₅₀ = 150 µM) against ADP-induced aggregation.

- In washed platelets, this order reverses (nifedipine > verapamil > this compound), suggesting plasma components modulate efficacy .

Table 2: Comparative Antiaggregatory Potency in PRP

| Drug | IC₅₀ (µM, ADP-Induced) |

|---|---|

| This compound | 46 |

| Verapamil | 72 |

| Nifedipine | 150 |

Pharmacokinetic and Metabolic Comparisons

- CYP3A4 Inhibition : this compound’s primary metabolite, N-desmethyl this compound , reduces hepatic CYP3A4 to 21% of baseline, comparable to clarithromycin (39%) but more potent than fluoxetine (72%) .

- Formulation Differences : Extended-release this compound formulations (e.g., Tiazac) yield 83% higher AUC than Cardizem CD or Dilacor XR, optimizing circadian blood pressure control .

Clinical Efficacy vs. Non-CCB Agents

- Trimetazidine : In a double-blind study, this compound and trimetazidine similarly improved exercise duration in angina patients. However, this compound’s efficacy stems from calcium channel blockade, whereas trimetazidine enhances myocardial metabolism .

Metabolite Activity

This compound metabolites (e.g., deacetyl-N-demethyl this compound) exhibit greater antiaggregatory potency than the parent drug, with stereoisomeric variations influencing efficacy. For example, the J-isomer of deacetyl-N-demethyl this compound is more potent than the d-isomer .

生物活性

Diltiazem is primarily known as a calcium channel blocker used in the treatment of hypertension and certain cardiac conditions. However, emerging research has revealed its diverse biological activities beyond cardiovascular effects, including antimicrobial and antiviral properties. This article explores the multifaceted biological activity of this compound, supported by recent studies and findings.

This compound functions mainly by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced heart rate. This mechanism is crucial for its antihypertensive and antianginal effects. Additionally, studies suggest that this compound may act as a pharmacological chaperone, enhancing the activity of certain enzymes in lysosomal storage diseases, such as Gaucher disease .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. Notably:

- Inhibition of Biofilm Formation : this compound hydrochloride significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis by 90.7% and 95.1%, respectively, at sub-MIC concentrations .

- Antiviral Properties : The compound also exhibited antiviral activity against Coxsackievirus B4 (CoxB4), with an IC50 value of 35.8 μg/mL, demonstrating potential utility in viral infections .

Table 1: Antimicrobial Efficacy of this compound Hydrochloride

| Bacteria | Biofilm Reduction (%) | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 90.7 | - |

| Staphylococcus epidermidis | 95.1 | - |

| Coxsackievirus B4 | - | 35.8 |

Cardiovascular Applications

This compound is extensively studied for its role in managing coronary vasomotor dysfunction and atrial fibrillation:

- Coronary Vasomotor Dysfunction : A clinical trial showed that this compound improved coronary flow reserve and reduced symptoms in patients with coronary vasospasm compared to placebo, indicating its effectiveness in managing microvascular dysfunction .

- Atrial Fibrillation : In a retrospective study involving patients with rapid atrial fibrillation, this compound significantly reduced ventricular response rates (VRR) compared to controls, demonstrating its efficacy in restoring normal heart rhythm .

Table 2: Clinical Outcomes with this compound Treatment

| Condition | Outcome Measure | This compound Group (%) | Placebo Group (%) |

|---|---|---|---|

| Coronary Vasomotor Dysfunction | Improvement | 47 | 6 |

| Atrial Fibrillation | VRR Reduction to <100 bpm | 22.6 (OR) | - |

Case Studies

- Case Study on AV Block : A patient experiencing complete atrioventricular block due to coronary spasm was treated with intravenous this compound, resulting in prompt relief of symptoms and restoration of sinus rhythm within minutes .

- Study on Microvascular Dysfunction : In a cohort study involving patients with coronary artery disease, those treated with this compound showed significant improvement in coronary flow reserve after six weeks compared to those receiving placebo .

常见问题

Q. What analytical methods are recommended for quantifying diltiazem in pharmaceutical formulations, and how are they validated?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for precise quantification. Validation follows ICH Q2(R1) guidelines, including linearity (tested at 0.3–150% of impurity tolerance limits), robustness (variations in flow rate, temperature, and mobile phase composition), and sensitivity (lower limit of quantification: 0.3% of test concentration). For example, a stability-indicating HPLC method demonstrated linearity (R² > 0.999) and specificity for this compound and its degradants .

Q. How can in vitro dissolution studies be designed to evaluate this compound timed-release formulations?

Methodological Answer: Use USP Apparatus 1 (basket method) at 100 rpm, 37°C, in 500 mL dissolution medium. Data should be fitted to kinetic models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to identify release mechanisms. For factorial optimization, variables like coating thickness or excipient ratios are tested using Design-Expert software, with ANOVA to assess significance (p < 0.05) .

Q. What experimental models are suitable for studying this compound’s cellular effects on cardiac function?

Methodological Answer: Isolated guinea pig ventricular cardiomyocytes pre-treated with 4-aminopyridine (500 μM) to block transient outward K⁺ currents can unmask this compound’s L-type Ca²⁺ channel inhibition. Contraction amplitude is measured via edge-detection systems, with this compound (100 nM) abolishing peptide-induced positive inotropic effects .

Advanced Research Questions

Q. How can conflicting clinical trial data on this compound’s efficacy in heart failure be resolved?

Methodological Answer: Subgroup analysis by left ventricular ejection fraction (LVEF) is critical. The MDPIT trial found increased heart failure risk in patients with LVEF <40% , whereas the DiDi trial showed improved cardiac index (p = 0.01) and exercise capacity (p = 0.002) in idiopathic dilated cardiomyopathy without survival detriment . Meta-regression adjusting for baseline LVEF and concomitant beta-blocker use can clarify context-dependent outcomes.

Q. What advanced statistical approaches optimize this compound quantification methods?

Methodological Answer: Box-Behnken experimental design with response surface methodology (RSM) evaluates variables like hydroxylamine concentration (6.25–18.75%) and reaction time. Central composite designs generate quadratic models, validated via ANOVA (p < 0.05) and lack-of-fit tests. For example, a kinetic spectrophotometric method achieved 99.5% recovery with RSM-optimized parameters .

Q. How can this compound’s neuroprotective potential be systematically investigated?

Methodological Answer: Use intracerebroventricular streptozotocin (ICV-STZ) rat models to induce dementia-like pathology. Behavioral assays (Morris water maze, passive avoidance) paired with biochemical markers (AChE activity, oxidative stress) assess this compound’s effects. Dose-response studies (1–10 mg/kg, i.p.) and L-type Ca²⁺ channel knockout controls validate mechanism specificity .

Q. What methodologies assess this compound’s time-dependent CYP3A4 inhibition in drug-drug interaction studies?

Methodological Answer: Pre-incubate human liver microsomes with this compound (0–100 μM) and NADPH for 0–30 minutes. Residual CYP3A4 activity is measured using midazolam 1’-hydroxylation. Inactivation kinetics (kinact/KI) are derived via nonlinear regression of rate vs. inhibitor concentration plots, with kinact = 0.03 min⁻¹ and KI = 28 μM in one study .

Data Contradiction Analysis

Q. Why do studies report divergent effects of this compound on ischemia-reperfusion injury?

Methodological Answer: Model-specific factors matter. In guinea pig atrial preparations, acidosis and hypoxia potentiated this compound’s Ca²⁺ channel blockade (2–3 fold shift in EC50, p < 0.01) , whereas in retinal explants, this compound reduced photoreceptor apoptosis via cyclic nucleotide-gated channel (CNGC) modulation. Discrepancies arise from tissue-specific ion channel expression and experimental conditions (e.g., pH, K⁺ levels) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。